

in vitro antioxidant capacity assays for ergothioneine (e.g., DPPH, ABTS)

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Compound of Interest

Compound Name: Ergothioneine

Cat. No.: B1671048

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Application Notes: In Vitro Antioxidant Capacity of Ergothioneine

Introduction

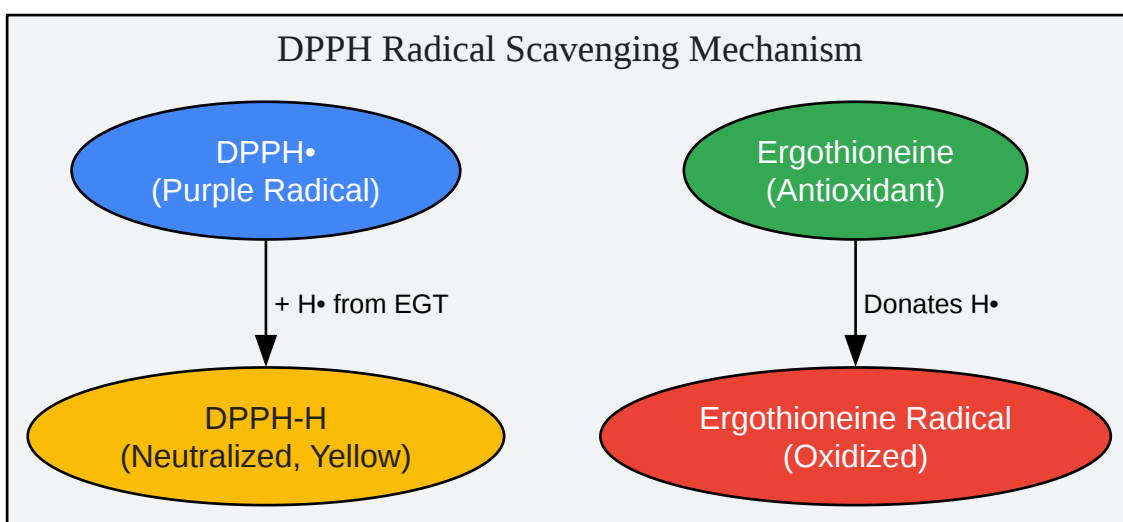
Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1] It is synthesized by various fungi and certain bacteria but not by plants or animals, which must acquire it from dietary sources, primarily mushrooms.[1][2] EGT accumulates in tissues subjected to high levels of oxidative stress, suggesting a significant cytoprotective role.[2][3] Its potent antioxidant properties make it a compound of great interest in research, cosmetics, and drug development.[3][4] **Ergothioneine's** antioxidant mechanism involves direct scavenging of reactive oxygen and nitrogen species (ROS/RNS), chelation of metal ions, and regulation of antioxidant pathways.[4][5]

This document provides detailed protocols for two common in vitro assays used to quantify the antioxidant capacity of **ergothioneine**: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's scavenging capacity.



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Figure 1: DPPH radical neutralization by an antioxidant like **ergothioneine**.

Experimental Protocol

A. Reagents and Materials

- **Ergothioneine** (EGT) standard
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Anhydrous ethanol or methanol
- Positive control (e.g., Ascorbic acid, Trolox, Gallic acid)
- 96-well microplate

- Microplate reader capable of measuring absorbance at ~517 nm
- Pipettes and tips
- Volumetric flasks and test tubes

B. Preparation of Solutions

- DPPH Stock Solution (e.g., 0.2 mM): Dissolve ~8 mg of DPPH in 100 mL of anhydrous ethanol.^[6] Stir the solution in the dark until the DPPH is fully dissolved. Store this solution in an amber bottle at 4°C. The concentration can be adjusted as needed; common concentrations range from 60 µM to 0.4 mM.^[7]
- **Ergothioneine** Sample Solutions: Prepare a stock solution of **ergothioneine** in ethanol or an appropriate solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) to be tested.
- Positive Control Solutions: Prepare a series of dilutions for the positive control (e.g., Ascorbic acid) in the same manner as the **ergothioneine** samples.

C. Assay Procedure

- Blank Preparation: Pipette 100 µL of ethanol into a well of the microplate. Add 100 µL of ethanol.
- Control (Maximum Absorbance): Pipette 100 µL of the DPPH stock solution into a well. Add 100 µL of ethanol.
- Sample Measurement: Pipette 100 µL of the DPPH stock solution into designated wells. Add 100 µL of each **ergothioneine** dilution (or positive control) to the respective wells.
- Incubation: Mix the contents of the wells gently. Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Reading: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis

- Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
Where:
 - A_{control} is the absorbance of the control (DPPH solution + ethanol).
 - A_{sample} is the absorbance of the DPPH solution with the **ergothioneine** sample or positive control.
- Determine the IC₅₀ Value: Plot the percentage of scavenging activity against the corresponding concentrations of **ergothioneine**. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be determined from the graph using linear or non-linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant capacity.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS^{•+}). The ABTS^{•+} is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This reaction produces a blue-green radical solution with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS^{•+} is reduced back to its neutral, colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol

A. Reagents and Materials

- **Ergothioneine** (EGT) standard
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
- Potassium persulfate (K₂S₂O₈)

- Phosphate-buffered saline (PBS) or ethanol
- Positive control (e.g., Trolox, Ascorbic acid)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 734 nm
- Pipettes, tubes, and flasks

B. Preparation of Solutions

- **ABTS Stock Solution (7 mM):** Dissolve ABTS in water or PBS to a final concentration of 7 mM.
- **Potassium Persulfate Solution (2.45 mM):** Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
- **ABTS•+ Radical Solution (Stock):** Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.^[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.^[9] This produces the dark-colored ABTS•+ stock solution.
- **ABTS•+ Working Solution:** Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.^[9] This working solution should be prepared fresh for each assay.
- **Ergothioneine and Control Solutions:** Prepare serial dilutions of **ergothioneine** and a positive control (e.g., Trolox) as described for the DPPH assay.

C. Assay Procedure

- **Reaction Initiation:** Add a large volume of the ABTS•+ working solution (e.g., 190 μ L) to the wells of a 96-well plate.^[9]
- **Sample Addition:** Add a small volume of the **ergothioneine** sample dilutions (or positive control) (e.g., 10 μ L) to the corresponding wells.

- Incubation: Mix gently and incubate at room temperature for a set time (e.g., 6-10 minutes). The incubation time should be consistent across all samples.
- Absorbance Reading: Measure the absorbance at 734 nm.

Data Analysis

- Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging Activity = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where:
 - A_control is the initial absorbance of the ABTS•+ working solution.
 - A_sample is the absorbance of the ABTS•+ solution after reacting with the **ergothioneine** sample or positive control.
- Determine the IC50 Value: As with the DPPH assay, plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.

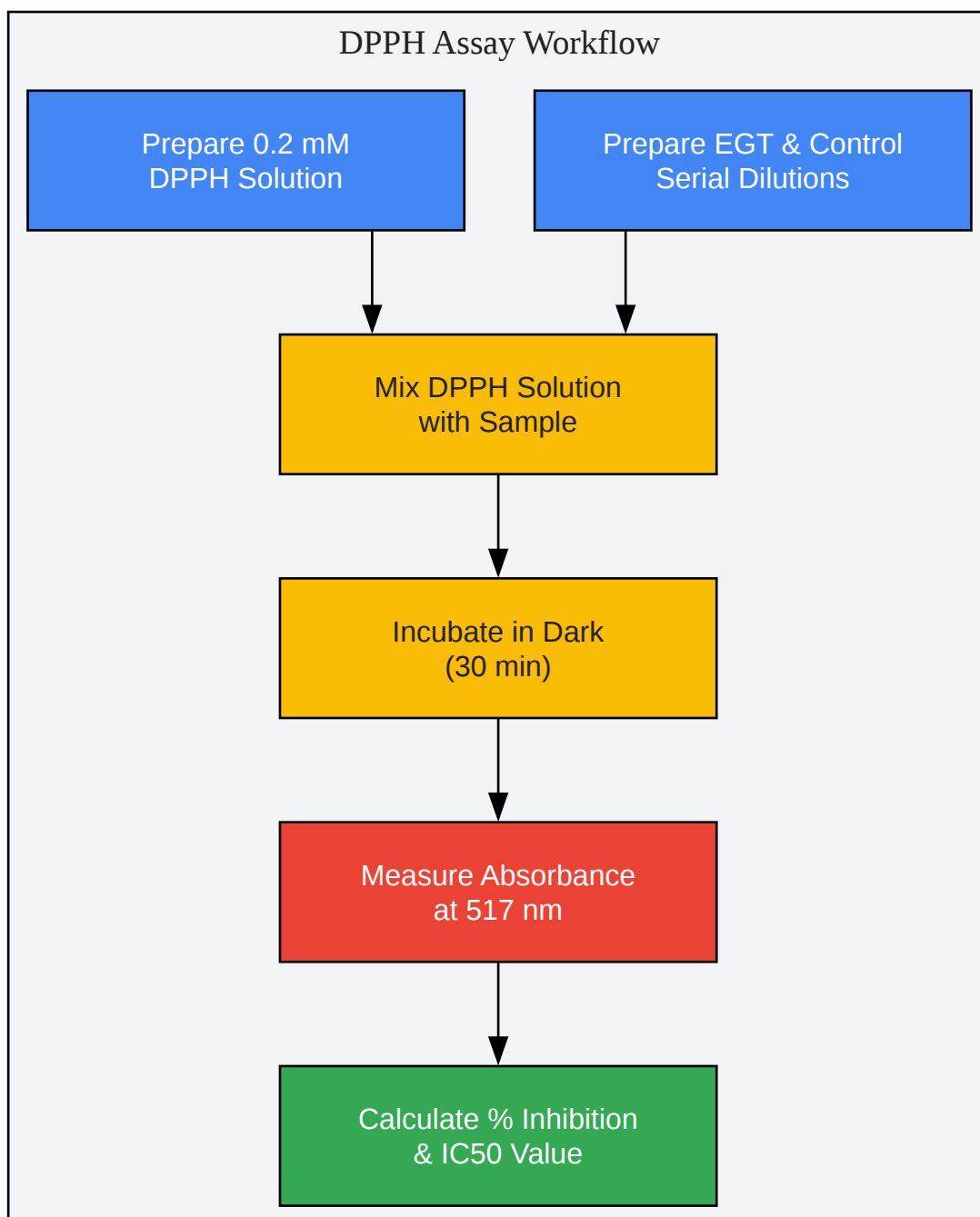
Data Presentation: Antioxidant Capacity of Ergothioneine

The antioxidant capacity of **ergothioneine** can vary based on the assay conditions and the purity of the compound (i.e., pure EGT vs. EGT-rich extracts). The following table summarizes representative data from the literature.

Assay	Test Material	IC50 Value	Reference
DPPH	Mushroom Extract	0.07 mg/mL	[7]
DPPH	Mushroom Extract	0.008 mg/mL	[7]
ABTS	Selenium-enriched Mushroom Powder	1.35 - 2.89 mg	[10]
ABTS	Whole Mushroom Powder	1.87 - 2.81 mg	[10]

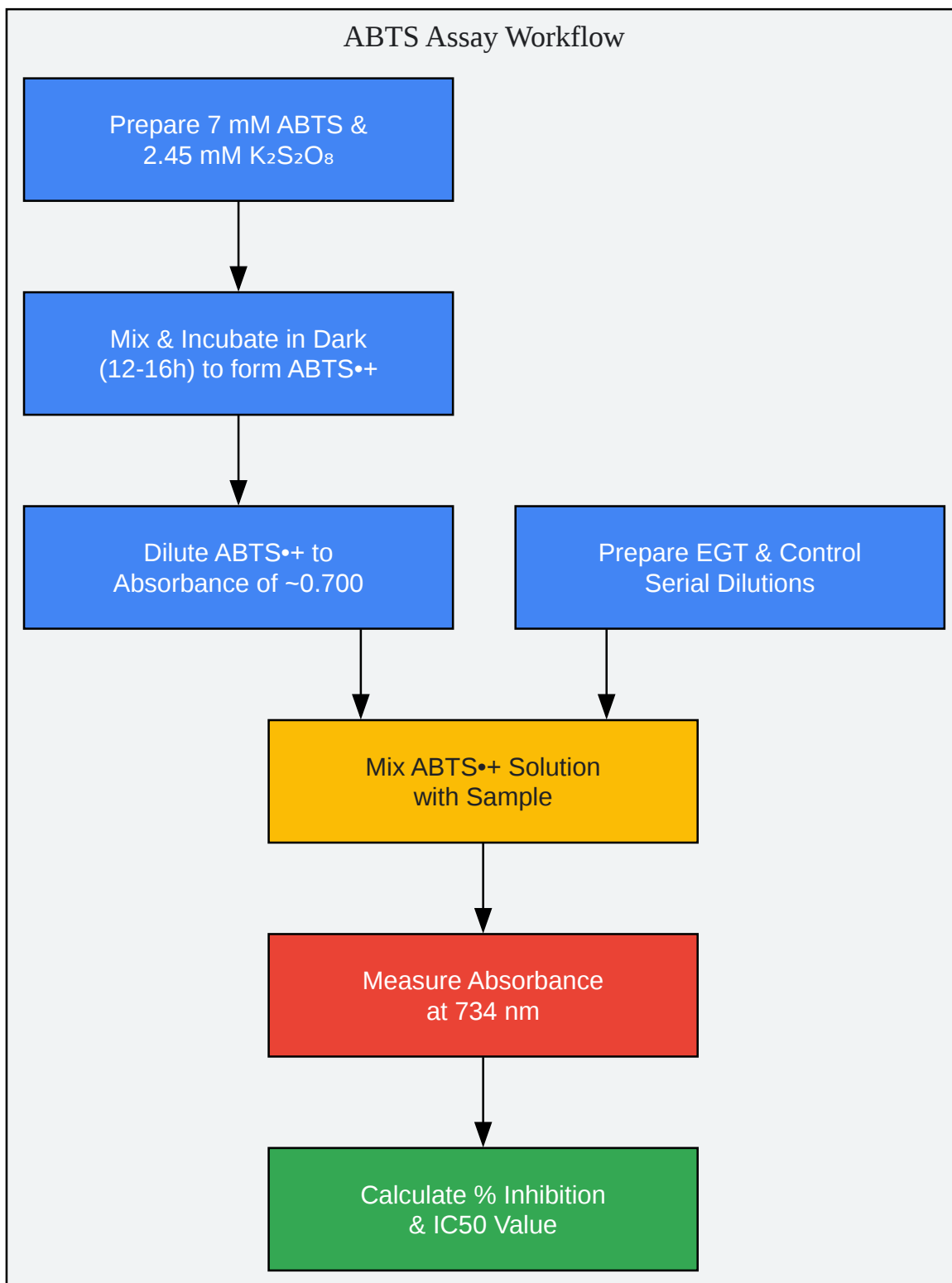
Note: IC₅₀ values are highly dependent on the specific protocol and the composition of the extracts. Researchers should always include a known standard for comparison.

Experimental Workflows



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Figure 2: Standard workflow for the DPPH radical scavenging assay.



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Figure 3: Standard workflow for the ABTS radical cation decolorization assay.

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